molecular formula C9H12ClIN2 B2629728 3-(Chloromethyl)-1-cyclopentyl-5-iodopyrazole CAS No. 2226181-68-4

3-(Chloromethyl)-1-cyclopentyl-5-iodopyrazole

Cat. No. B2629728
CAS RN: 2226181-68-4
M. Wt: 310.56
InChI Key: GWRKULIRQKQUQL-UHFFFAOYSA-N
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Description

The compound “3-(Chloromethyl)-1-cyclopentyl-5-iodopyrazole” is an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has a chloromethyl group (-CH2Cl) and an iodine atom attached to the pyrazole ring, and a cyclopentyl group, which is a five-membered carbon ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, being aromatic, would contribute to the compound’s stability. The presence of the halogens (chlorine and iodine) could make the compound polar, influencing its physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The chloromethyl group could potentially undergo nucleophilic substitution reactions. The iodine atom on the pyrazole ring might also be reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s intended to be a drug or a catalyst, its mechanism of action would depend on the specific biochemical or chemical processes it’s involved in .

Future Directions

The study and application of this compound would depend on its intended use. If it’s a potential drug, further studies could involve testing its efficacy and safety in biological models. If it’s a potential material or catalyst, studies could focus on its performance and stability under various conditions .

properties

IUPAC Name

3-(chloromethyl)-1-cyclopentyl-5-iodopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClIN2/c10-6-7-5-9(11)13(12-7)8-3-1-2-4-8/h5,8H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRKULIRQKQUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CCl)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-1-cyclopentyl-5-iodopyrazole

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